molecular formula C17H24N2O4S B2699647 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 922104-40-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No.: B2699647
CAS No.: 922104-40-3
M. Wt: 352.45
InChI Key: DXYJEMMOQQIOBQ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide: is a complex organic compound with a unique structure that includes multiple functional groups such as oxazepine, allyl, and sulfonamide[_{{{CITATION{{{1{Buy N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]1,4 ...{{{CITATION{{{_2{N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7 ...](https://www.smolecule.com/products/s2737732).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazepine ring. One common approach is to start with a suitable benzene derivative, which undergoes a series of reactions including alkylation, cyclization, and sulfonamide formation[_{{{CITATION{{{1{Buy N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]1,4 .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the oxazepine ring[{{{CITATION{{{_3{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: : The oxazepine ring can be reduced to form a dihydro derivative.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as ammonia (NH₃) or amines, often in the presence of a base.

Major Products Formed

  • Oxidation: : Allyl alcohol, allyl carboxylic acid.

  • Reduction: : Dihydrooxazepine derivative.

  • Substitution: : Amine derivatives of the sulfonamide group.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of new pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: : The compound's unique structure may be useful in studying biological processes and interactions with biomolecules.

  • Industry: : It can be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the oxazepine ring and the allyl group. Similar compounds might include other sulfonamide derivatives or oxazepine-containing molecules, but the exact structure and functional groups set it apart. Some similar compounds could be:

  • N-(4-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-6-9-19-14-10-13(18-24(21,22)12(2)3)7-8-15(14)23-11-17(4,5)16(19)20/h6-8,10,12,18H,1,9,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYJEMMOQQIOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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